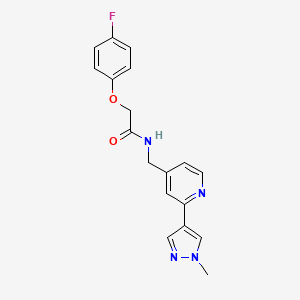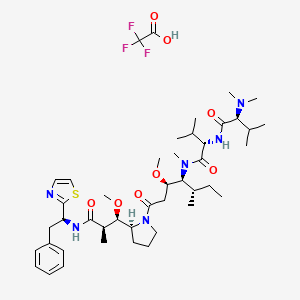
Dolastatina 10 trifluoroacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolastatin 10 trifluoroacetate is a synthetic derivative of Dolastatin 10, a marine pentapeptide isolated from the Indian Ocean mollusk Dolabella auricularia . This compound is renowned for its potent antitumor activity, particularly against various cancer cell lines. Dolastatin 10 trifluoroacetate has been developed into commercial drugs for treating specific lymphomas and other cancers .
Aplicaciones Científicas De Investigación
Dolastatin 10 trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Developed into drugs for treating lymphomas and other cancers.
Industry: Utilized in the production of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mecanismo De Acción
Target of Action
Dolastatin 10 trifluoroacetate primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
Dolastatin 10 trifluoroacetate interacts with tubulin by binding tightly to it . This binding inhibits the polymerization of tubulin, disrupting the formation and function of microtubules . As a result, the normal cell cycle is interrupted, particularly during mitosis, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Dolastatin 10 trifluoroacetate is the microtubule dynamics . By inhibiting tubulin polymerization, Dolastatin 10 trifluoroacetate disrupts microtubule formation, which is essential for cell division and intracellular transport . This disruption leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
The drug’s ability to induce apoptosis at nanomolar concentrations suggests it may have good bioavailability
Result of Action
The primary result of Dolastatin 10 trifluoroacetate’s action is the induction of apoptosis in cancer cells . By disrupting microtubule dynamics, the drug causes cell cycle arrest, which leads to programmed cell death . This makes Dolastatin 10 trifluoroacetate a potent anticancer agent, effective against a variety of cancer types, including lung cancer, leukemia, and prostate cancer .
Action Environment
The action of Dolastatin 10 trifluoroacetate can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the drug’s stability and efficacy . Additionally, the presence of other drugs or substances in the body can potentially interact with Dolastatin 10 trifluoroacetate, altering its action
Análisis Bioquímico
Biochemical Properties
Dolastatin 10 trifluoroacetate is a tubulin polymerization inhibitor . It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin and induces tubulin aggregation in vitro .
Cellular Effects
Dolastatin 10 trifluoroacetate has been shown to be highly lethal to common tumor cells, such as L1210 leukemia cells, small cell lung cancer NCI-H69 cells, and human prostate cancer DU-145 cells . It can effectively induce apoptosis of these cells at nanomolar concentration .
Molecular Mechanism
The molecular mechanism of Dolastatin 10 trifluoroacetate involves its interaction with tubulin . It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin and induces tubulin aggregation in vitro .
Temporal Effects in Laboratory Settings
It has been observed that Dolastatin 10 trifluoroacetate can induce apoptosis of various tumor cells at nanomolar concentration .
Dosage Effects in Animal Models
The effects of Dolastatin 10 trifluoroacetate vary with different dosages in animal models . The maximum tolerated dose was reached at 300 μg/m², with granulocytopenia being the dose-limiting toxicity .
Metabolic Pathways
It has been found that Dolastatin 10 trifluoroacetate undergoes rapid conversion to more polar products after incubation with whole liver homogenate or the S9 fraction from rat liver .
Transport and Distribution
It has been observed that Dolastatin 10 trifluoroacetate is highly protein-bound (> 81%) in human, dog, and mouse plasmas .
Subcellular Localization
It is known that Dolastatin 10 trifluoroacetate interacts with tubulin, a protein that is primarily located in the cytoplasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dolastatin 10 trifluoroacetate involves multiple steps, starting from the isolation of Dolastatin 10. The key steps include:
Peptide Synthesis: The linear pentapeptide structure of Dolastatin 10 is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Trifluoroacetate Addition: The trifluoroacetate group is introduced through a reaction with trifluoroacetic acid under controlled conditions.
Industrial Production Methods: Industrial production of Dolastatin 10 trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale SPPS: Utilizing automated peptide synthesizers to produce the pentapeptide in bulk.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide.
Trifluoroacetate Addition: The final step involves the addition of trifluoroacetate in large reactors under stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: Dolastatin 10 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the peptide structure, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic halides and acids.
Major Products:
Oxidation Products: Modified peptides with altered biological activity.
Reduction Products: Reduced peptides with potential changes in efficacy.
Substitution Products: Functionalized peptides with enhanced therapeutic properties.
Comparación Con Compuestos Similares
Dolastatin 15: Another marine-derived peptide with antitumor activity.
Auristatin E: A synthetic derivative with similar mechanisms of action.
MMAE (Monomethyl auristatin E): A potent antimitotic agent used in ADCs.
Uniqueness: Dolastatin 10 trifluoroacetate stands out due to its high potency at nanomolar concentrations and its ability to be conjugated with antibodies for targeted therapy . Its unique structure and trifluoroacetate modification enhance its stability and therapeutic efficacy .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N6O6S.C2HF3O2/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30;3-2(4,5)1(6)7/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51);(H,6,7)/t28-,29+,31-,32-,33+,35-,36-,37-,38+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMLXRTXOFUMAI-WUBDFCFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69F3N6O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
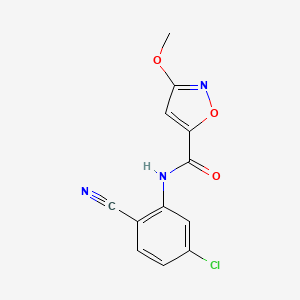
![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)
![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)
![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)
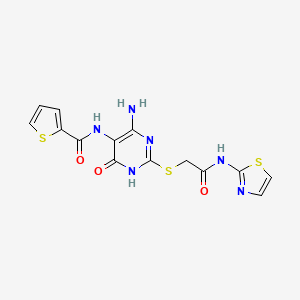
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)

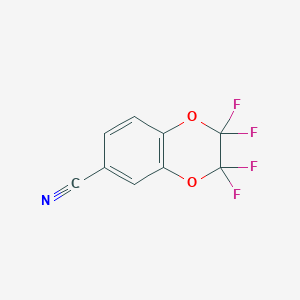
![5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione](/img/structure/B2432758.png)
![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)
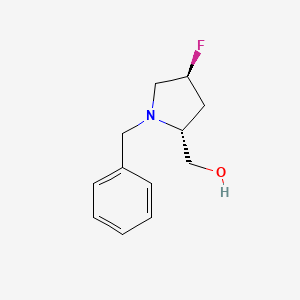
![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)
